Purine, 6-(m-fluorobenzylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

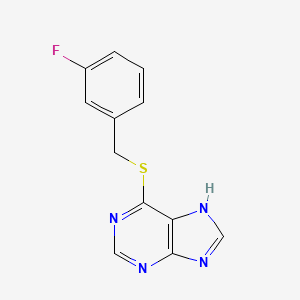

Purine, 6-(m-fluorobenzylthio)-, is a synthetic purine derivative featuring a meta-fluorinated benzylthio group at the C-6 position of the purine ring. This modification is significant in medicinal chemistry, where fluorine substitution is often employed to optimize pharmacokinetic profiles .

Preparation Methods

The synthesis of Purine, 6-(m-fluorobenzylthio)- involves several steps. One common method includes the metalation of a 6-methyl substituent followed by trapping of the anion with N-fluorobenzenesulfonimide (NFSI) . Another route involves the fluorination of a 6-(hydroxymethyl)purine riboside . These methods typically require specific reaction conditions, such as the use of aqueous fluoroboric acid for diazotization-fluorodediazoniation .

Chemical Reactions Analysis

Purine, 6-(m-fluorobenzylthio)-: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Purine, 6-(m-fluorobenzylthio)-: has several applications in scientific research:

Mechanism of Action

The mechanism of action of Purine, 6-(m-fluorobenzylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to the disruption of DNA replication and cell division . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues include purine derivatives with varying C-6 substituents, such as methylthio, benzylthio, alkylthio (propyl, butyl, decyl), and fluorinated benzylthio groups. Their properties are summarized below:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (logWS)* |

|---|---|---|---|---|---|

| 1H-Purine, 6-(methylthio)- | -SCH₃ | C₆H₆N₄S | 166.20 | ~1.5 (est.) | -2.0 (est.) |

| 6-Benzylthioinosine | -S-benzyl | C₁₂H₁₁N₄OS | 283.31 | ~2.8 (est.) | -4.5 (est.) |

| Purine, 6-(m-fluorobenzylthio)- | -S-(m-fluorobenzyl) | C₁₂H₉FN₄S | 260.29 (est.) | ~2.5 (est.) | -4.2 (est.) |

| 6-(Propylthio)purine | -S-propyl | C₈H₁₀N₄S | 194.26 | ~2.0 (est.) | -3.5 (est.) |

| Purine, 6-(decylthio)- | -S-decyl | C₁₅H₂₄N₄S | 292.44 | 4.104 | -6.30 |

*logP and logWS values are estimated for most compounds except Purine, 6-(decylthio)-, where experimental data exists .

Key Observations:

- Hydrophobicity : Longer alkyl chains (e.g., decylthio) significantly increase logP, enhancing membrane permeability but reducing aqueous solubility. The m-fluorobenzylthio group balances moderate hydrophobicity (logP ~2.5) with improved target interaction due to fluorine’s electronic effects .

Hypothesized Activity Profile:

- The m-fluorobenzylthio group’s steric bulk and electronic properties could enhance binding to purine-metabolizing enzymes (e.g., adenosine deaminase) or kinase targets, similar to 6-benzylthioinosine .

- Compared to non-fluorinated benzylthio derivatives, the fluorine atom may reduce metabolic degradation, prolonging half-life .

Thermal Stability

demonstrates that purine derivatives exhibit variable thermal stability based on substituents. For example:

- Uric acid derivatives decompose at ~250°C, while alkylthio purines (e.g., methylthio, decylthio) likely show higher stability due to stronger C-S bonds .

- The m-fluorobenzylthio group’s thermal behavior may resemble benzylthio analogues, with decomposition temperatures >200°C, suitable for pharmaceutical processing .

Biological Activity

Purine, 6-(m-fluorobenzylthio)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Purine, 6-(m-fluorobenzylthio)- (CAS No. 73972-54-0) is characterized by a purine base with a specific substitution at the 6-position, which includes a m-fluorobenzylthio group. This substitution is believed to influence the compound's physicochemical properties, enhancing its biological activity compared to other purine analogues.

The biological activity of Purine, 6-(m-fluorobenzylthio)- is primarily attributed to its interaction with various enzymes and receptors involved in nucleoside metabolism. The compound acts as a substrate for adenosine kinases, particularly in parasitic organisms such as Toxoplasma gondii, where it shows selective toxicity by being preferentially metabolized to nucleotide forms that inhibit parasite replication .

Biological Activities

The compound exhibits several notable biological activities:

Case Study: Antiparasitic Efficacy

A study investigated the efficacy of various carbocyclic 6-benzylthioinosine analogues, including Purine, 6-(m-fluorobenzylthio)-, against T. gondii. The results indicated that these compounds were metabolized to their respective nucleotides and effectively inhibited parasite growth in cultured human fibroblasts. The study utilized radiolabeled uracil incorporation assays to quantify parasite viability .

Research Findings on Antitumor Activity

In another study focusing on purine analogues, it was found that compounds with similar structures could inhibit tumor growth in several cancer models. The research highlighted the importance of the purine scaffold in modulating enzyme activity related to cell cycle regulation and apoptosis induction .

Comparative Analysis of Biological Activities

| Compound | Antiparasitic Activity | Antitumor Activity | Antiviral Activity |

|---|---|---|---|

| Purine, 6-(m-fluorobenzylthio)- | High | Moderate | Limited |

| Carbocyclic 6-benzylthioinosine | High | Moderate | Moderate |

| Other purine analogues | Variable | High | High |

Properties

CAS No. |

73972-54-0 |

|---|---|

Molecular Formula |

C12H9FN4S |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

6-[(3-fluorophenyl)methylsulfanyl]-7H-purine |

InChI |

InChI=1S/C12H9FN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |

InChI Key |

VBRFYTXQKPWMEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.